molecular formula C10H15BrClNO2 B2741199 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2490432-26-1

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2741199
CAS No.: 2490432-26-1
M. Wt: 296.59
InChI Key: UNTLWFBUHKFKOL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromo group and two methoxy groups attached to a benzene ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt, which is often used to enhance the compound’s stability and solubility in water.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride, also known as 4-Bromo-2,5-dimethoxyphenethylamine or 2C-B, are the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function, affecting various physiological and psychological processes.

Biochemical Pathways

It is known that the drug’s effects are related to its direct binding at 5-ht receptors . In later stages, especially for high doses of the drug, dopamine plays an important role .

Pharmacokinetics

The pharmacokinetics of 2C-B involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action is approximately 20-40 minutes when taken orally . The elimination half-life is 2.48 ± 3.20 hours , and the duration of action is 4-12 hours depending on the route of administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,6-dimethoxybenzaldehyde followed by a reductive amination process. The general steps are as follows:

    Bromination: 2,6-Dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromo group at the 4-position.

    Reductive Amination: The resulting 4-bromo-2,6-dimethoxybenzaldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired ethanamine derivative.

    Formation of Hydrochloride Salt: The free base of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: using industrial-grade bromine and solvents.

    Efficient reductive amination: with optimized reaction conditions to maximize yield and purity.

    Purification and crystallization: techniques to obtain the hydrochloride salt in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenethylamines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A closely related compound with similar structural features but different substitution patterns.

    2,5-Dimethoxy-4-bromophenethylamine: Another similar compound with variations in the position of the bromo and methoxy groups.

Uniqueness

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTLWFBUHKFKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCN)OC)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490432-26-1
Record name 2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride
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